

"1-Bromo-4,4,4-trifluorobutane" synthesis and characterization

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Compound of Interest

Compound Name: **1-Bromo-4,4,4-trifluorobutane**

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An In-depth Technical Guide to **1-Bromo-4,4,4-trifluorobutane**: Synthesis and Characterization

Introduction

1-Bromo-4,4,4-trifluorobutane is a fluorinated organic compound of significant interest in the pharmaceutical and materials science sectors.^{[1][2]} The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.^[1] This guide provides a detailed overview of a common synthetic route to **1-Bromo-4,4,4-trifluorobutane** and the analytical methods used for its characterization.

Physicochemical Properties

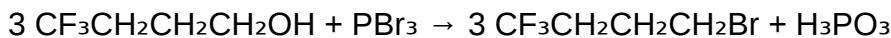
1-Bromo-4,4,4-trifluorobutane is a colorless to pale yellow liquid at room temperature.^{[3][4]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Formula	C ₄ H ₆ BrF ₃
Molecular Weight	190.99 g/mol [5]
CAS Number	406-81-5 [4]
Appearance	Clear, colorless to yellow liquid [3]
Refractive Index (n _{20/D})	1.3800-1.3845 [3]
Purity (by GC)	≥97.5% [3]

Synthesis of 1-Bromo-4,4,4-trifluorobutane

A plausible and widely used method for the synthesis of 1-bromoalkanes from primary alcohols is the reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[\[6\]](#) The following is a representative experimental protocol for the synthesis of **1-Bromo-4,4,4-trifluorobutane** from its precursor, 4,4,4-trifluorobutan-1-ol.

Reaction Scheme



Experimental Protocol

Materials:

- 4,4,4-trifluorobutan-1-ol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4,4-trifluorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully pour the reaction mixture over crushed ice to quench the excess PBr_3 .
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Bromo-4,4,4-trifluorobutane** by fractional distillation under reduced pressure.

Characterization

A thorough characterization is necessary to confirm the structure and purity of the synthesized **1-Bromo-4,4,4-trifluorobutane**. The expected outcomes from various spectroscopic techniques are detailed below.

Spectroscopic Data

The predicted spectroscopic data for **1-Bromo-4,4,4-trifluorobutane** are summarized in Table 2.

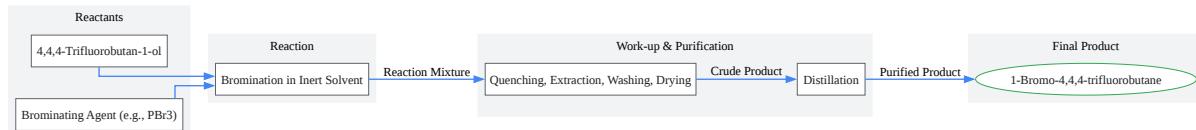
Technique	Data Type	Predicted Values and Interpretation
¹ H NMR	Chemical Shift (δ)	~3.4 ppm (triplet, 2H, -CH ₂ Br), ~2.5 ppm (multiplet, 2H, -CH ₂ -), ~2.3 ppm (multiplet, 2H, -CH ₂ CF ₃)
¹³ C NMR	Chemical Shift (δ)	~126 ppm (quartet, -CF ₃), ~34 ppm (quartet, -CH ₂ CF ₃), ~31 ppm (-CH ₂ -), ~29 ppm (-CH ₂ Br)
IR Spectroscopy	Wavenumber (cm ⁻¹)	2975-2850 cm ⁻¹ (C-H stretching), 1350-1150 cm ⁻¹ (C-F stretching), 650-550 cm ⁻¹ (C-Br stretching)[7]
Mass Spectrometry	m/z	190/192 (M ⁺ , molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes), 111 (M ⁺ - Br), further fragmentation[8][9]

General Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: A thin film of the liquid sample is analyzed to identify the presence of characteristic functional groups based on their vibrational frequencies.[7]
- Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are determined to confirm the molecular weight and deduce the structure. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern.[8][9]

Visual Workflows

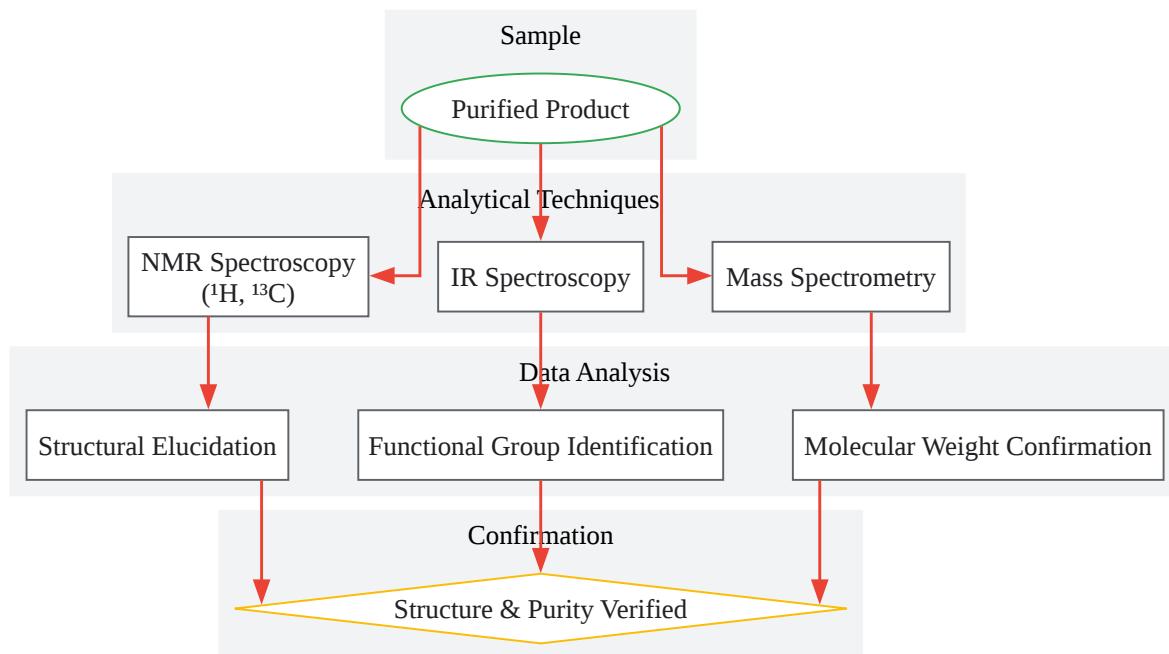
Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **1-Bromo-4,4,4-trifluorobutane**.

Characterization Workflow

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Caption: A standard workflow for the characterization of **1-Bromo-4,4,4-trifluorobutane**.

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